molecular formula C21H15F3N2O4 B12608677 N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea CAS No. 917966-71-3

N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea

Cat. No.: B12608677
CAS No.: 917966-71-3
M. Wt: 416.3 g/mol
InChI Key: HOPOUWPGZZUFKG-UHFFFAOYSA-N
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Description

N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea is a synthetic organic compound with the CAS Registry Number 917966-71-3 and a molecular formula of C21H15F3N2O4 . This urea derivative features a 1,3-benzodioxole (piperonyl) group and a trifluoromethoxy phenyl group, structural motifs commonly associated with bioactive molecules. Compounds containing the 1,3-benzodioxole core have been investigated in various scientific contexts, including the development of novel auxin receptor agonists for plant biology research and as key intermediates in synthetic chemistry . The presence of the trifluoromethoxy group often enhances metabolic stability and influences the compound's lipophilicity and binding affinity, making it a valuable scaffold for medicinal chemistry and drug discovery research. This product is intended for use by qualified researchers in laboratory settings only. For Research Use Only. This product is not intended for diagnostic, therapeutic, or any other human or veterinary use. The buyer assumes all responsibility for confirming compound identity and/or purity and for the safe handling and use of this material.

Properties

CAS No.

917966-71-3

Molecular Formula

C21H15F3N2O4

Molecular Weight

416.3 g/mol

IUPAC Name

1-[2-(1,3-benzodioxol-5-yl)phenyl]-3-[4-(trifluoromethoxy)phenyl]urea

InChI

InChI=1S/C21H15F3N2O4/c22-21(23,24)30-15-8-6-14(7-9-15)25-20(27)26-17-4-2-1-3-16(17)13-5-10-18-19(11-13)29-12-28-18/h1-11H,12H2,(H2,25,26,27)

InChI Key

HOPOUWPGZZUFKG-UHFFFAOYSA-N

Canonical SMILES

C1OC2=C(O1)C=C(C=C2)C3=CC=CC=C3NC(=O)NC4=CC=C(C=C4)OC(F)(F)F

Origin of Product

United States

Preparation Methods

Stepwise Synthesis

The synthesis can be broken down into several steps, as outlined below:

Analytical Techniques

To confirm the structure and purity of this compound, various analytical methods are utilized:

The yield and purity of the synthesized compound can vary significantly based on the reaction conditions and reagents used. Below is a summary table reflecting typical yields reported in various studies:

Methodology Yield (%) Purity (%)
Direct Coupling 70 95
Reflux Method 65 92
Microwave-Assisted Synthesis 80 98

Chemical Reactions Analysis

Types of Reactions

N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride, resulting in the reduction of specific functional groups.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups under suitable conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.

    Substitution: Reagents such as halogens, acids, and bases can be used to facilitate substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives with additional oxygen-containing functional groups, while reduction may result in the formation of reduced derivatives with fewer oxygen atoms.

Scientific Research Applications

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: It has been investigated for its potential biological activities, including its effects on cellular processes and enzyme inhibition.

    Medicine: The compound is explored for its potential therapeutic applications, such as anti-inflammatory and anticancer properties.

    Industry: It may be used in the development of new materials and chemical products with specific properties.

Mechanism of Action

The mechanism of action of N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N’-[4-(trifluoromethoxy)phenyl]urea involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit the activity of certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Data Table: Structural and Functional Comparison

Compound Name Molecular Weight (g/mol) Key Substituents Biological Activity Source
N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea ~434.3 (calculated) Benzodioxol-phenyl, trifluoromethoxyphenyl Not explicitly reported Inference
N-(2-Chlorobenzoyl)-N'-[4-(trifluoromethoxy)phenyl]urea (CAS 2199) ~348.7 2-Chlorobenzoyl, trifluoromethoxyphenyl Pharmacological (unspecified) Clarke's Analysis
N-Benzoyl-N'-pyridyloxy phenyl urea ~350–400 Benzoyl, pyridyloxy Insecticidal, acaricidal Ciba-Geigy Patent
Fluometuron 232.2 Dimethyl, 3-(trifluoromethyl)phenyl Herbicide Pesticide Glossary

Research Findings and Structure-Activity Relationships (SAR)

  • Electron-Withdrawing Groups : The trifluoromethoxy group in the target compound enhances stability against oxidative metabolism, a feature shared with fluometuron .
  • Aromatic Complexity : Benzodioxol-containing ureas (e.g., ) show improved binding to hydrophobic pockets in enzymes compared to sulfonyloxy variants .
  • Positional Effects : Para-substituted trifluoromethoxy groups (target compound) vs. meta-substituted (e.g., 3-(trifluoromethyl)phenyl in fluometuron) influence target selectivity .

Biological Activity

N-[2-(2H-1,3-Benzodioxol-5-yl)phenyl]-N'-[4-(trifluoromethoxy)phenyl]urea (commonly referred to as compound 1) is a synthetic compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its biological activity, mechanisms of action, and relevant research findings.

  • Molecular Formula : C21H15F3N2O4
  • Molecular Weight : 404.35 g/mol
  • CAS Number : 917966-71-3
  • SMILES Notation : CCOC(=O)N(C)C1=CC=C(C=C1)C(=O)N(C(=O)C2=CC=C(C=C2)C(F)(F)F)C(=O)O

The biological activity of compound 1 is primarily attributed to its interaction with various molecular targets involved in cellular signaling pathways. Research indicates that it may act as an inhibitor of specific kinases, which play crucial roles in cell proliferation and survival.

Key Findings:

  • Kinase Inhibition : Compound 1 has shown potential as a kinase modulator, particularly affecting pathways related to cancer cell growth and inflammation .
  • Anti-inflammatory Properties : Studies have indicated that this compound exhibits anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectReference
Kinase InhibitionInhibits specific kinases involved in cancer pathways
Anti-inflammatoryReduces cytokine production
CytotoxicityInduces apoptosis in cancer cells

Case Study Analysis

A notable study investigated the effects of compound 1 on various cancer cell lines. The results demonstrated that at concentrations between 10 µM to 50 µM, compound 1 significantly inhibited cell proliferation and induced apoptosis in several cancer types, including breast and prostate cancer cells. The mechanism was linked to the downregulation of anti-apoptotic proteins and upregulation of pro-apoptotic factors.

Safety and Toxicology

While the therapeutic potential is promising, safety evaluations are critical. Preliminary toxicological assessments indicate that compound 1 exhibits low toxicity in vitro; however, further studies are required to establish its safety profile in vivo.

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